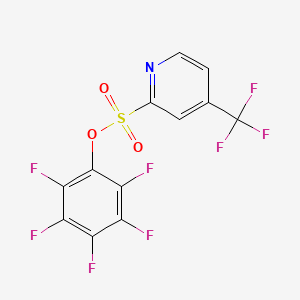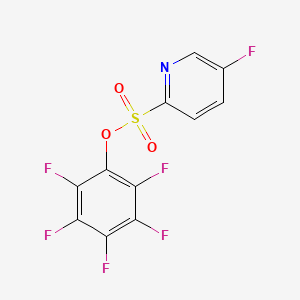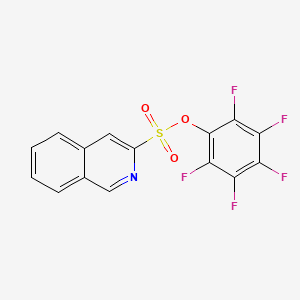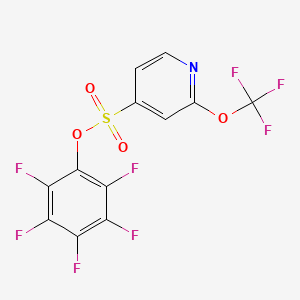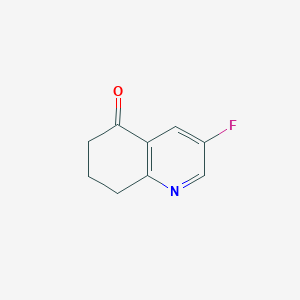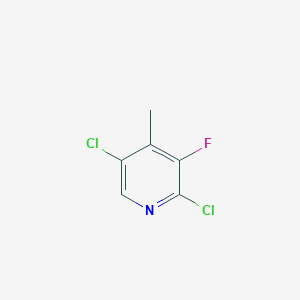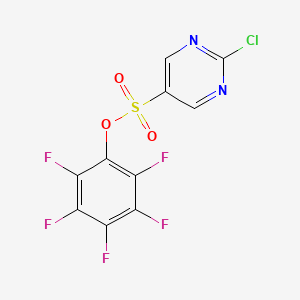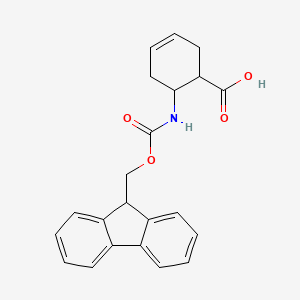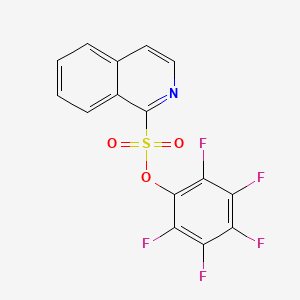
2,3,4,5,6-Pentafluorophenyl isoquinoline-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluorophenyl isoquinoline-1-sulfonate is a chemical compound that belongs to the class of isoquinolines, which are aromatic heterocyclic organic compounds. This compound is characterized by the presence of a pentafluorophenyl group attached to the isoquinoline ring via a sulfonate linkage. The incorporation of fluorine atoms into the phenyl ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl isoquinoline-1-sulfonate typically involves the reaction of isoquinoline with pentafluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Isoquinoline+Pentafluorobenzenesulfonyl chloride→(2,3,4,5,6-Pentafluorophenyl) isoquinoline-1-sulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentafluorophenyl isoquinoline-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pentafluorophenyl ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The isoquinoline ring can undergo oxidation to form N-oxides or reduction to form dihydroisoquinolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, thiourea, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted isoquinoline derivatives.
Oxidation: Isoquinoline N-oxides.
Reduction: Dihydroisoquinolines.
Coupling Reactions: Biaryl isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,3,4,5,6-Pentafluorophenyl isoquinoline-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used as a scaffold for the design of new drugs with improved pharmacological properties. Additionally, its fluorinated nature enhances its metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of advanced polymers, coatings, and electronic materials.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl isoquinoline-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3,4,5,6-Pentafluorophenyl) quinoline-8-sulfonate
- (2,3,4,5,6-Pentafluorophenyl) isoquinoline-3-sulfonate
- (2,3,4,5,6-Pentafluorophenyl) diphenylphosphine
Uniqueness
2,3,4,5,6-Pentafluorophenyl isoquinoline-1-sulfonate is unique due to its specific substitution pattern and the presence of both isoquinoline and pentafluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its enhanced reactivity and stability compared to similar compounds make it a valuable tool in synthetic and medicinal chemistry.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) isoquinoline-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F5NO3S/c16-9-10(17)12(19)14(13(20)11(9)18)24-25(22,23)15-8-4-2-1-3-7(8)5-6-21-15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCMXWMRTIRMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F5NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
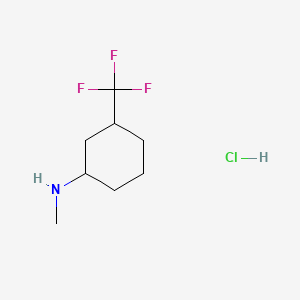
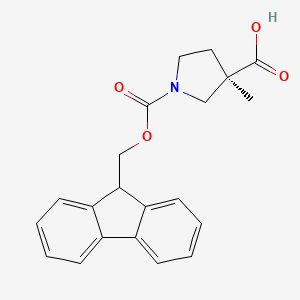
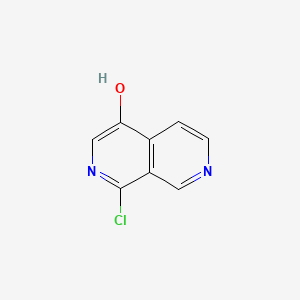
![[(1R)-2,2-dimethylcyclopropyl]methanol](/img/structure/B8232671.png)
![6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester](/img/structure/B8232679.png)
![tert-butyl (9aR)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8232693.png)
